![molecular formula C9H16Cl2O3S2 B14363721 Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate CAS No. 90436-58-1](/img/structure/B14363721.png)
Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate: is an organosulfur compound with the chemical formula C_8H_14Cl_2O_3S_2 This compound is characterized by the presence of two 2-chloroethylsulfanyl groups attached to a central carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ethylene and Sulfur Dichloride Reaction: One of the primary methods for synthesizing compounds similar to Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the reaction of ethylene with sulfur dichloride.
Thiodiglycol and Phosphorus Trichloride Reaction: Another method involves the reaction of thiodiglycol with phosphorus trichloride, resulting in the formation of the desired compound through a substitution reaction.
Concentrated Hydrochloric Acid and Thiodiglycol Reaction: The reaction of concentrated hydrochloric acid with thiodiglycol is also used to produce compounds similar to this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Compounds with various nucleophiles replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology:
Biological Studies: The compound is used in studies related to its reactivity and interactions with biological molecules.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
Mechanism of Action: The mechanism of action of Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the formation of electrophilic species upon nucleophilic attack. These electrophilic species can readily react with macromolecules such as DNA, RNA, and proteins, leading to various biological effects .
Molecular Targets and Pathways:
DNA Cross-linking: The compound can cross-link DNA molecules, interfering with cellular processes.
Protein Interaction: It can interact with proteins, affecting their function and structure.
Comparaison Avec Des Composés Similaires
Bis(2-chloroethyl) sulfide:
Bis(2-chloroethyl) ether: Another related compound with similar chemical properties.
Nitrogen Mustards: Compounds like mechlorethamine, which have similar alkylating properties.
Uniqueness: Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate is unique due to its carbonate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
90436-58-1 |
|---|---|
Formule moléculaire |
C9H16Cl2O3S2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
bis[2-(2-chloroethylsulfanyl)ethyl] carbonate |
InChI |
InChI=1S/C9H16Cl2O3S2/c10-1-5-15-7-3-13-9(12)14-4-8-16-6-2-11/h1-8H2 |
Clé InChI |
GCYDTZGFKPBCOL-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCCl)OC(=O)OCCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



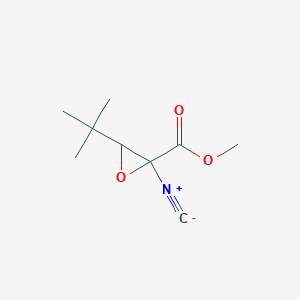
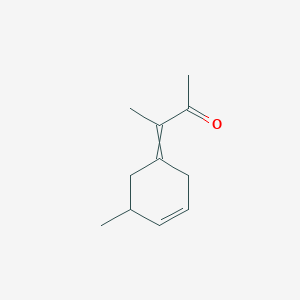
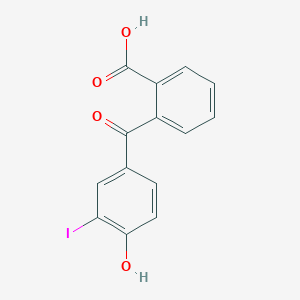

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
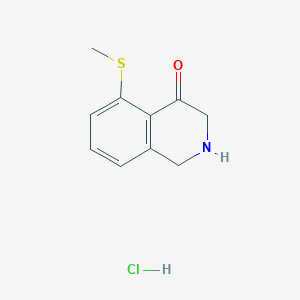
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
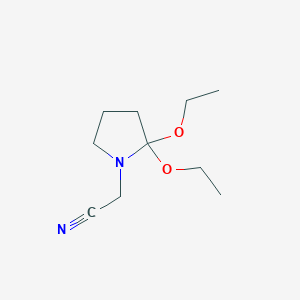
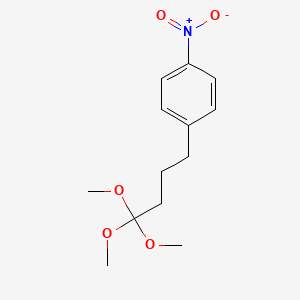
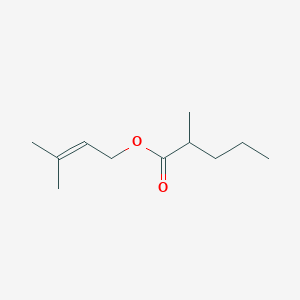

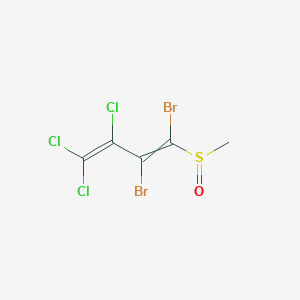
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
